molecular formula C10H15N3O4 B2461222 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 128883-83-0

3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2461222
CAS RN: 128883-83-0
M. Wt: 241.247
InChI Key: RDGBHWPHTCTABM-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It’s used to protect an amino group during peptide synthesis, preventing it from reacting until the desired reaction is complete .


Synthesis Analysis

The Boc group can be introduced to an amino group through a reaction with di-tert-butyl dicarbonate in the presence of a base . In the context of amino acid ionic liquids, Boc-protected amino acids can be synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The Boc group consists of a carbonyl group bonded to an oxygen atom, which is bonded to a tert-butyl group. When attached to an amino group, it forms a carbamate .


Chemical Reactions Analysis

The Boc group can be removed from the amino group by treatment with acid, most often trifluoroacetic acid (TFA). This process is a key step in peptide synthesis .

Mechanism of Action

Target of Action

It’s known that tert-butyloxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it’s plausible that this compound could interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

The compound, being a Boc-protected amino acid, likely participates in peptide synthesis. The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions when desired, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis. Specifically, it may be involved in the formation of dipeptides, as Boc-protected amino acids have been used as starting materials in dipeptide synthesis . The exact downstream effects would depend on the specific peptides being synthesized and their roles in cellular processes.

Pharmacokinetics

Boc-protected amino acids are known to be miscible in polar organic solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in nonpolar solvents like diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption and distribution in the body.

Result of Action

The result of the compound’s action would likely be the synthesis of specific peptides. The exact molecular and cellular effects would depend on the roles of these peptides. For instance, if the peptides act as signaling molecules, the compound’s action could result in the activation or inhibition of certain cellular pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Boc group and hence the compound’s efficacy . Additionally, the compound’s solubility properties suggest that it might be more effective in polar environments .

Safety and Hazards

Boc-protected amino acids can cause skin and eye irritation. They should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled .

Future Directions

The use of Boc-protected amino acids and similar compounds is a key part of peptide synthesis, an area of ongoing research. Future directions could include the development of new methods for introducing and removing the Boc group, as well as the synthesis of new peptides .

properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-5-6(8(14)15)13(4)12-7/h5H,1-4H3,(H,14,15)(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGBHWPHTCTABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

128883-83-0
Record name 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
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